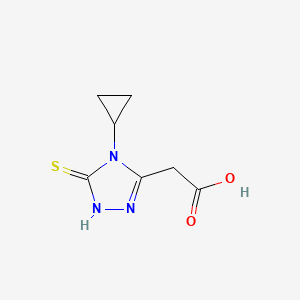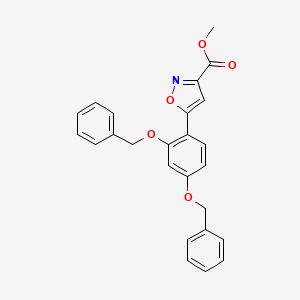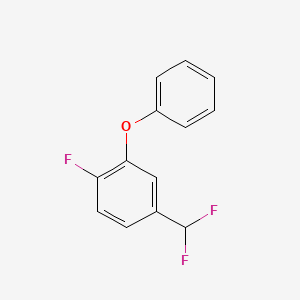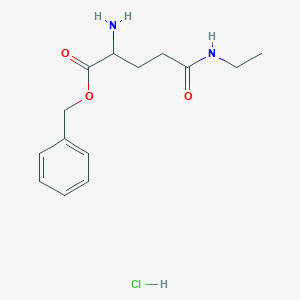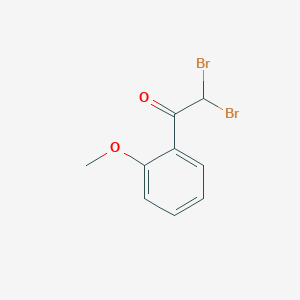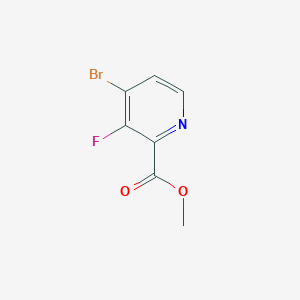
(R)-N2-(1-carboxyethyl)-L-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N2-(1-carboxyethyl)-L-arginine is a derivative of the amino acid arginine This compound is characterized by the presence of a carboxyethyl group attached to the nitrogen atom of the arginine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2-(1-carboxyethyl)-L-arginine typically involves the reaction of L-arginine with pyruvic acid. This reaction is catalyzed by the enzyme octopine dehydrogenase, which facilitates the reductive condensation of pyruvic acid and arginine . The reaction conditions generally include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7.5 to 8.5.
Industrial Production Methods
Industrial production of ®-N2-(1-carboxyethyl)-L-arginine may involve biotechnological processes using genetically engineered microorganisms that express octopine dehydrogenase. These microorganisms can be cultured in large bioreactors, where they convert arginine and pyruvic acid into the desired product under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
®-N2-(1-carboxyethyl)-L-arginine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more reduced forms of the compound.
Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-N2-(1-carboxyethyl)-L-arginine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve aqueous or organic solvents and controlled temperatures.
Major Products
The major products formed from the reactions of ®-N2-(1-carboxyethyl)-L-arginine depend on the specific reaction. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted arginine derivatives.
Aplicaciones Científicas De Investigación
®-N2-(1-carboxyethyl)-L-arginine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of ®-N2-(1-carboxyethyl)-L-arginine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes like octopine dehydrogenase, leading to the formation of other bioactive compounds. The molecular targets and pathways involved include those related to amino acid metabolism and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
D-lysopine: The N2-®-1-carboxyethyl derivative of L-lysine.
D-octopine: The (1R)-1-carboxyethyl derivative of L-arginine.
Uniqueness
®-N2-(1-carboxyethyl)-L-arginine is unique due to its specific structure and the presence of the carboxyethyl group, which imparts distinct biochemical properties
Propiedades
Fórmula molecular |
C9H18N4O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(2S)-2-(1-carboxylatoethylazaniumyl)-5-(diaminomethylideneazaniumyl)pentanoate |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5?,6-/m0/s1 |
Clave InChI |
IMXSCCDUAFEIOE-GDVGLLTNSA-N |
SMILES isomérico |
CC(C(=O)[O-])[NH2+][C@@H](CCC[NH+]=C(N)N)C(=O)[O-] |
SMILES canónico |
CC(C(=O)[O-])[NH2+]C(CCC[NH+]=C(N)N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


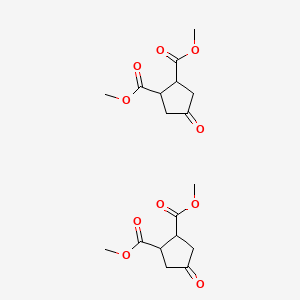
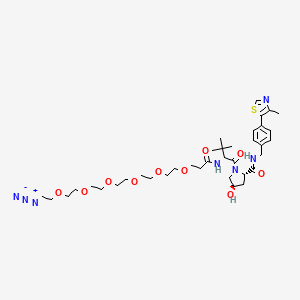
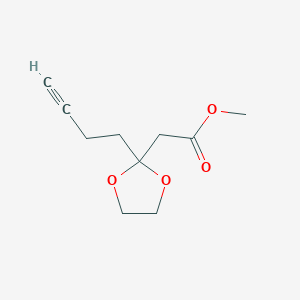
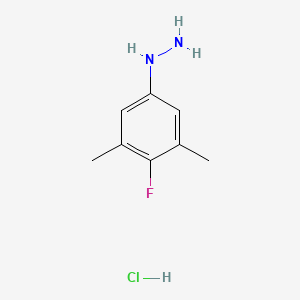
![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)

